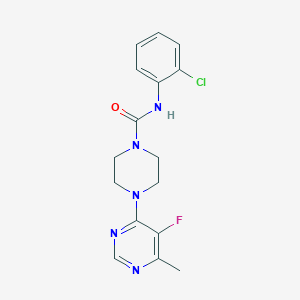

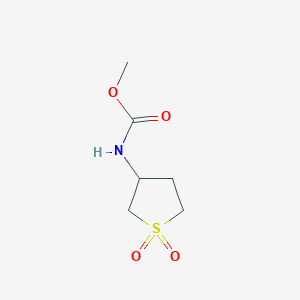

![molecular formula C16H25ClN2O2S B2483067 N-(2-Amino-1-cyclohexylethyl)-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide;hydrochloride CAS No. 1604668-37-2](/img/structure/B2483067.png)

N-(2-Amino-1-cyclohexylethyl)-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Research on similar compounds emphasizes diverse synthetic routes tailored to produce novel pyrano[2,3-d]pyrimidine derivatives and thieno[3,2-c]pyran analogs. For instance, the synthesis of pyrano[2,3-d]pyrimidine scaffolds involves reactions with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide, yielding new derivatives through acylation and intramolecular cyclization processes (El‐Sayed et al., 2021).

Molecular Structure Analysis

The molecular structure of related compounds is determined using techniques such as X-ray crystallography, providing detailed insights into the spatial arrangement and bonding interactions. For example, the crystal structure analysis of certain pyrano[2,3-d]pyrimidine and pyran derivatives reveals specific conformational characteristics and intermolecular hydrogen bonding patterns, which are crucial for understanding the chemical behavior and reactivity of these molecules (Wang et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving thieno[3,2-c]pyran analogs often lead to the formation of novel heterocyclic compounds through processes such as cyclization, nucleophilic substitution, and bioisosteric replacement. These reactions are essential for functionalizing the core structure to obtain derivatives with potential biological activity or for further synthetic modifications (McLaughlin et al., 2016).

Scientific Research Applications

Synthesis and Characterization:

- The compound has been used in the synthesis of novel classes of compounds such as ethyl 4-oxo-4H-furo[3,2-c]pyran-6-yl carbonate and various carboxamide derivatives (Ergun et al., 2014). These processes involve intramolecular cyclization and are significant for creating fused ring systems.

Synthesis of Derivatives

2. This compound is integral in the synthesis of tetrasubstituted thiophenes, showcasing an effective and economical method to produce these derivatives (Sahu et al., 2015).

Formation of Fused Heterocycles

3. It's used in the synthesis of thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives, highlighting its versatility in forming various heterocyclic structures (El-Meligie et al., 2020).

Catalysis in Synthesis Processes

4. The compound is involved in catalyzing the synthesis of 2-amino-4H-pyran derivatives, demonstrating its utility in facilitating complex chemical reactions (Chen et al., 2017).

properties

IUPAC Name |

N-(2-amino-1-cyclohexylethyl)-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2S.ClH/c17-9-13(11-4-2-1-3-5-11)18-16(19)15-8-12-10-20-7-6-14(12)21-15;/h8,11,13H,1-7,9-10,17H2,(H,18,19);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLYKMUFKRUOPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CN)NC(=O)C2=CC3=C(S2)CCOC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Amino-1-cyclohexylethyl)-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-bromophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2482986.png)

![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide](/img/structure/B2482991.png)

![N-[5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide](/img/no-structure.png)

![[(3-Chloro-4-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2482994.png)

![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methoxybenzamide](/img/structure/B2482997.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2482998.png)

![4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2482999.png)

![2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2483000.png)

![1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one](/img/structure/B2483004.png)